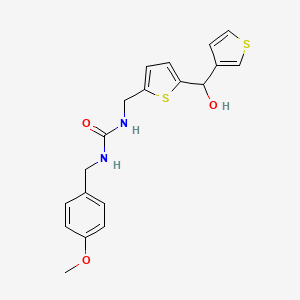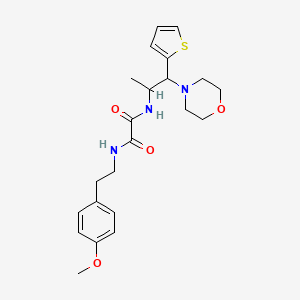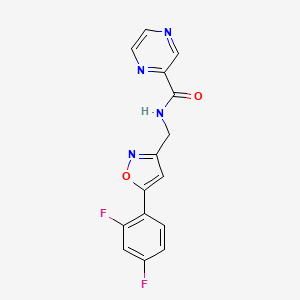
cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.
Scientific Research Applications
Synthesis of Cyclic Dipeptidyl Ureas
- Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides : A study described the synthesis of a new class of cyclic dipeptidyl ureas through Ugi reactions, involving cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones. These compounds, including pseudopeptidic [1,2,4]triazines, represent a novel class with potential biochemical utility (Sañudo et al., 2006).
Antimicrobial Activity
- New Pyridine Derivatives : Another study focused on synthesizing pyridine derivatives exhibiting antimicrobial activity. This research demonstrates the potential for these compounds in addressing various bacterial and fungal infections, showcasing the versatility of such structures in medical applications (Patel et al., 2011).
Positive Inotropic Evaluation
- [1,2,4]Triazolo[3,4-a]phthalazine and Tetrazolo[5,1-a]phthalazine Derivatives : Compounds were synthesized and evaluated for their positive inotropic activity. This highlights the therapeutic potential of structurally complex piperazine derivatives in cardiovascular research, indicating possible applications in treating heart-related disorders (Ma et al., 2014).
Anticancer and Antituberculosis Studies
- Cyclopropyl Piperazin-1-yl Methanone Derivatives : Synthesis and evaluation of these derivatives for anticancer and antituberculosis activities were explored. Some compounds showed significant activity, suggesting their potential as leads for developing novel treatments for cancer and tuberculosis (Mallikarjuna et al., 2014).
Alzheimer's Disease Therapeutics
- Multifunctional Amides for Alzheimer's : A study on multifunctional amides indicated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential for development as new drugs against Alzheimer's disease. This research demonstrates the application of complex piperazine derivatives in neurodegenerative disease research (Hassan et al., 2018).
properties
IUPAC Name |
cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-15-6-8-17(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)19(26)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDNRCLMGHKRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

![1-[(E)-N-(benzenesulfonylmethyl)-C-phenylcarbonimidoyl]-3-phenylthiourea](/img/structure/B2616323.png)
![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)






